molecular formula C11H10N2O2 B5658325 N-(6-methyl-2-pyridinyl)-2-furamide

N-(6-methyl-2-pyridinyl)-2-furamide

Cat. No. B5658325
M. Wt: 202.21 g/mol
InChI Key: LRHGGRWKAWKEKK-UHFFFAOYSA-N
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Description

N-(6-methyl-2-pyridinyl)-2-furamide is a compound that belongs to the family of derivatives based on pyridine and furan dicarboxamide scaffolds. These compounds are known for their diverse chemical properties and biological activities, making them significant in supramolecular and coordination chemistry and the discovery of new pharmacologically active compounds (Pućkowska et al., 2022).

Synthesis Analysis

The synthesis of derivatives like N-(6-methyl-2-pyridinyl)-2-furamide typically involves condensation reactions of appropriate acyl chlorides and aromatic amides. This process has been confirmed with NMR spectroscopy, providing a methodological basis for creating symmetrical pyridine and furan dicarboxamides (Pućkowska et al., 2022).

Molecular Structure Analysis

Crystallographic studies have played a crucial role in understanding the supramolecular features of dicarboxamide crystals, including N-(6-methyl-2-pyridinyl)-2-furamide. These studies, along with Hirshfeld surface analysis, have allowed the calculation of intermolecular contacts distribution, revealing insights into the compound's molecular structure (Pućkowska et al., 2022).

Chemical Reactions and Properties

Acid-catalyzed transformations of similar compounds have shown furan ring opening and recyclization, leading to new derivatives with potential biological applications. This highlights the chemical reactivity and potential for chemical modification of compounds within this class (Stroganova et al., 2016).

properties

IUPAC Name

N-(6-methylpyridin-2-yl)furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c1-8-4-2-6-10(12-8)13-11(14)9-5-3-7-15-9/h2-7H,1H3,(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRHGGRWKAWKEKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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